(2Z,5E)-3-(4-ethoxyphenyl)-2-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one
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Overview
Description
The compound “(2Z,5E)-3-(4-ethoxyphenyl)-2-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the specific compound , the synthesis might involve the following steps:
Formation of Thiosemicarbazone: Reacting 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.
Cyclization: The thiosemicarbazone is then cyclized with an appropriate α-haloketone or α-haloester under basic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the ethoxyphenyl groups.
Reduction: Reduction reactions could target the imino group or the carbonyl group in the indolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) could be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Thiazolidinones have been studied for their antimicrobial, antifungal, and anticancer properties. This specific compound might exhibit similar activities and could be investigated for its potential as a therapeutic agent.
Medicine
In medicinal chemistry, the compound could be explored for its potential to interact with biological targets such as enzymes or receptors, leading to the development of new drugs.
Industry
In the industrial sector, the compound might find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological activity. Generally, thiazolidinones can interact with enzymes or receptors, inhibiting their function or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5E)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one
- (2Z,5E)-3-(4-chlorophenyl)-2-((4-chlorophenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one
Uniqueness
The unique feature of the compound lies in the presence of the ethoxy groups on the phenyl rings, which might influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C27H23N3O4S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-[3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-hydroxy-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C27H23N3O4S/c1-3-33-19-13-9-17(10-14-19)28-27-30(18-11-15-20(16-12-18)34-4-2)26(32)24(35-27)23-21-7-5-6-8-22(21)29-25(23)31/h5-16,32H,3-4H2,1-2H3 |
InChI Key |
FALLOOLTGAVSKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
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